Anti-Tubercular MIC Potency: Cyclobutene-Containing Analogs Exhibit Superior Activity to Cyclobutanol Derivatives in Mtb H37Rv
In a comparative study of C10 fatty acid analogs bearing four-membered carbocycles, the cyclobutene analog (1) exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL (82 μM) against Mtb H37Rv, while the cyclobutanol analog (4) displayed a 4-fold weaker MIC of 64 μg/mL (299 μM) [1]. The cyclobutane analog (2) was even more potent (4 μg/mL, 20 μM), but the cyclobutene scaffold retained a significant advantage over the alcohol derivative [1]. This suggests that the alkene functionality in cyclobut-2-en-1-ol may confer superior anti-mycobacterial properties relative to saturated cyclobutanol-based analogs.
| Evidence Dimension | MIC against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Cyclobutene analog (1): 16 μg/mL (82 μM) |
| Comparator Or Baseline | Cyclobutanol analog (4): 64 μg/mL (299 μM); Cyclobutane analog (2): 4 μg/mL (20 μM) |
| Quantified Difference | Cyclobutene analog is 4-fold more potent than cyclobutanol analog (82 μM vs. 299 μM) |
| Conditions | Mtb H37Rv grown in minimal media; MIC determined after 7 weeks of incubation |
Why This Matters
For researchers developing novel anti-tubercular agents, the cyclobutene scaffold offers a distinct potency advantage over saturated cyclobutanol analogs, guiding the selection of cyclobut-2-en-1-ol as a preferred starting material or fragment.
- [1] Development of cyclobutene- and cyclobutane-functionalized fatty acids with inhibitory activity against Mycobacterium tuberculosis. (2014). ChemMedChem, 9(8), 1838–1849. View Source
